molecular formula C31H64 B1218953 Hentriacontane CAS No. 630-04-6

Hentriacontane

Cat. No.: B1218953
CAS No.: 630-04-6
M. Wt: 436.8 g/mol
InChI Key: IUJAMGNYPWYUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hentriacontane, also known as untriacontane, is a long-chain alkane hydrocarbon with the molecular formula CH₃(CH₂)₂₉CH₃. It is a solid, waxy substance that is a major component of paraffin wax. This compound is found in various plants, including peas (Pisum sativum), Acacia senegal, and Gymnema sylvestre, and it constitutes about 8-9% of beeswax .

Biochemical Analysis

Biochemical Properties

Hentriacontane plays a role in biochemical reactions primarily due to its hydrophobic nature. It interacts with various biomolecules, including enzymes and proteins, through hydrophobic interactions. These interactions can influence the structural integrity and function of cell membranes. This compound has been found to interact with enzymes involved in lipid metabolism, such as lipases, which can hydrolyze long-chain alkanes . Additionally, it may interact with proteins that are part of the cell membrane, affecting membrane fluidity and permeability.

Cellular Effects

This compound influences various cellular processes, particularly those related to cell membrane structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can impact cell signaling pathways, as the integrity and fluidity of the cell membrane are crucial for the proper functioning of membrane-bound receptors and channels. This compound may also influence gene expression by altering the physical properties of the cell membrane, which can affect the localization and activity of transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through hydrophobic interactions with biomolecules. It can integrate into lipid bilayers, altering their physical properties and affecting the function of membrane-bound proteins and enzymes. This compound may also inhibit or activate enzymes involved in lipid metabolism by interacting with their hydrophobic active sites. These interactions can lead to changes in gene expression by affecting the localization and activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or oxidative conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can affect cellular function by altering membrane properties and enzyme activities. These changes can lead to long-term effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and enzyme activities. In some studies, high doses of this compound have been associated with toxic effects, such as membrane disruption and oxidative stress. These threshold effects highlight the importance of dosage in determining the biological impact of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It can be metabolized by enzymes such as lipases, which hydrolyze long-chain alkanes into smaller fatty acids. These fatty acids can then enter various metabolic pathways, including β-oxidation and the citric acid cycle, to produce energy. This compound may also influence metabolic flux by altering the availability of lipid substrates and affecting the activity of enzymes involved in lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its hydrophobic nature. It can integrate into lipid bilayers and accumulate in cell membranes, affecting their physical properties. This compound may also interact with transport proteins and binding proteins that facilitate its distribution within cells. These interactions can influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cell membrane due to its hydrophobic nature. It can integrate into lipid bilayers and affect membrane properties such as fluidity and permeability. This compound may also be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. These localization patterns can influence its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hentriacontane can be synthesized through the catalytic hydrogenation of hentriacontene, a process that involves the addition of hydrogen to the unsaturated hydrocarbon in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as beeswax and plant waxes. The wax is purified through processes like distillation and crystallization to isolate this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced to smaller alkanes through cracking processes.

    Substitution: this compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂) with a metal catalyst

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: Smaller alkanes

    Substitution: Halogenated alkanes

Scientific Research Applications

Hentriacontane has several applications in scientific research:

Comparison with Similar Compounds

    Nonacosane (C₂₉H₆₀): Another long-chain alkane found in beeswax and plant waxes.

    Tritriacontane (C₃₃H₆₈): A longer-chain alkane with similar properties and applications.

Uniqueness of Hentriacontane: this compound is unique due to its specific chain length, which gives it distinct melting and boiling points compared to other alkanes. Its presence in a variety of natural waxes and its potential biological activities also set it apart from other similar compounds .

Properties

IUPAC Name

hentriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJAMGNYPWYUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075443
Record name Hentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hentriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

438 °C, BP: 302 °C at 15 mm Hg, 457.00 to 458.00 °C. @ 760.00 mm Hg
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hentriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in ethanol, benzene, chloroform; soluble in petroleum ether
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Density: 0.781 g/cu cm at 68 °C
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.40X10-11 mm Hg at 25 °C (Extrapolated)
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Leaves from ethyl acetate, Crystals

CAS No.

630-04-6
Record name Hentriacontane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hentriacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hentriacontane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HENTRIACONTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SDG640HL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hentriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C, 67.9 °C
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hentriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.